Caffeine, 8-bromo-

Catalog No.
S572041
CAS No.
10381-82-5
M.F
C8H9BrN4O2
M. Wt
273.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeine, 8-bromo-

CAS Number

10381-82-5

Product Name

Caffeine, 8-bromo-

IUPAC Name

8-bromo-1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C8H9BrN4O2

Molecular Weight

273.09 g/mol

InChI

InChI=1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3

InChI Key

YRLRORFORQUTKS-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Synonyms

7-Methyl-8-bromotheophylline; 8-Bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione-8-bromocaffeine; NSC 11255; Xanthobin

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Application in Antibacterial Activity Research

Specific Scientific Field: This research falls under the field of Chemistry of Natural Compounds and Antibacterial Research.

Summary of the Application: 8-Bromocaffeine is used in the synthesis of xanthine derivatives containing amino-acid fragments. These derivatives have shown antibacterial activity against Staphylococcus aureus and Bacillus cereus .

Methods of Application or Experimental Procedures: The cross-coupling of 8-bromocaffeine with α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochlorides in toluene was performed. This was done in the presence of the catalytic system Pd(OAc)2·XantPhos and Cs2CO3 with microwave activation .

Results or Outcomes: The process led to the formation of xanthine derivatives containing amino-acid fragments in the C-8 position. These derivatives showed antibacterial activity against Staphylococcus aureus and Bacillus cereus .

Application in Radiotherapy of Tumors

Specific Scientific Field: This application falls under the field of Oncology and Radiotherapy.

Summary of the Application: 8-Bromocaffeine is used as a radiosensitizer in the radiotherapy of tumors. It increases the sensitivity of tumor cells to radiation treatment .

Methods of Application or Experimental Procedures: 8-Bromocaffeine is produced in an electrophilic aromatic substitution by direct bromination with bromine in glacial acetic acid. Sodium acetate is added as an acid scavenger for the hydrogen bromide that is formed .

Results or Outcomes: The use of 8-Bromocaffeine as a radiosensitizer has been observed to increase the sensitivity of tumor cells in the radiotherapy of brain tumors .

Application in Microbial Degradation

Specific Scientific Field: This research falls under the field of Microbiology and Biochemistry.

Summary of the Application: 8-Bromocaffeine is used in the study of the biosynthesis, microbial degradation, gene expression, and application of caffeine microbial degradation .

Methods of Application or Experimental Procedures: In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation . The present study provides a review of the biosynthesis, microbial degradation, gene expression, and application of caffeine microbial degradation .

Results or Outcomes: The review aims to further elaborate the mechanism of caffeine metabolism by microorganisms and explore the development prospects in this field .

Caffeine, 8-bromo- is a brominated derivative of caffeine, chemically represented as C8H9BrN4O2. It is also known by various synonyms, including 8-bromocaffeine and 8-bromo-1,3,7-trimethylpurine-2,6-dione. This compound features a bromine atom substituted at the 8-position of the caffeine molecule, which is a well-known stimulant found in coffee and tea. The molecular weight of caffeine, 8-bromo- is approximately 273.09 g/mol .

Typical of purine derivatives. Key reactions include:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for further modifications of the molecule.
  • Hydrolysis: In aqueous environments, caffeine, 8-bromo- can hydrolyze, resulting in the release of bromide ions and formation of other derivatives.
  • Oxidation: The compound can be oxidized to yield various oxidized forms of caffeine.

These reactions are essential for understanding the reactivity and potential transformations of caffeine, 8-bromo- in biological and synthetic contexts.

Caffeine, 8-bromo- exhibits biological activities similar to those of its parent compound caffeine but with some variations due to the presence of the bromine atom. Research indicates that it may have:

  • Stimulatory Effects: Like caffeine, it can enhance alertness and reduce fatigue.
  • Antagonistic Properties: It may act as an antagonist at adenosine receptors, which play a crucial role in sleep regulation and neurotransmission.
  • Potential Therapeutic Effects: Preliminary studies suggest that caffeine, 8-bromo- could have unique pharmacological properties that may be beneficial in treating certain conditions related to central nervous system function .

The synthesis of caffeine, 8-bromo- typically involves bromination of caffeine. Common methods include:

  • Electrophilic Bromination: Caffeine is treated with bromine or a brominating agent in an organic solvent under controlled conditions to introduce the bromine atom at the 8-position.
  • Nucleophilic Substitution: Starting from a suitable precursor that already contains a leaving group at the desired position, nucleophilic substitution can be employed to introduce the bromine atom.

These methods allow for efficient production of caffeine, 8-bromo- with high yields.

Caffeine, 8-bromo- has several applications in research and potential therapeutic areas:

  • Pharmacological Research: It serves as a valuable tool for studying adenosine receptor interactions and their implications in various physiological processes.
  • Chemical Synthesis: This compound can be used as an intermediate in synthesizing other biologically active molecules.
  • Neuroscience Studies: Its effects on cognitive functions make it a subject of interest in studies related to memory and learning.

Interaction studies involving caffeine, 8-bromo- focus on its effects on biological systems compared to standard caffeine. Key findings include:

  • Receptor Binding Affinity: Studies show that caffeine, 8-bromo- may exhibit different binding affinities at adenosine receptors compared to caffeine.
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate their effects on neurotransmission.
  • Metabolic Pathways: Research indicates that its metabolic pathways might differ from those of caffeine, potentially influencing its pharmacokinetics and efficacy .

Caffeine, 8-bromo- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
CaffeineC8H10N4O2No halogen substitution; primary stimulant effect
TheobromineC7H8N4O2Methylated derivative; less potent stimulant
TheophyllineC7H8N4O2Similar structure; used for respiratory diseases
1-MethylxanthineC7H8N4O2Methylated xanthine; lower stimulant activity

Caffeine, 8-bromo-'s unique bromination allows for distinct biological interactions and potential therapeutic applications not seen in these similar compounds.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10381-82-5

Wikipedia

8-bromocaffeine

Dates

Modify: 2023-08-15

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